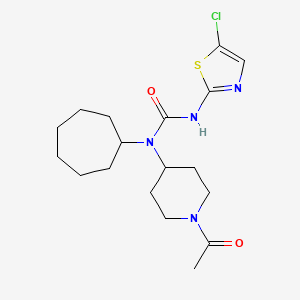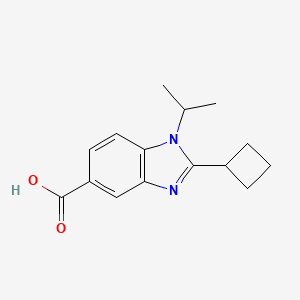
N-(1-Acetylpiperidin-4-yl)-N'-(5-chloro-1,3-thiazol-2-yl)-N-cycloheptylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Acetylpiperidin-4-yl)-N’-(5-chloro-1,3-thiazol-2-yl)-N-cycloheptylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a piperidine ring, a thiazole ring, and a cycloheptyl group, suggests potential biological activity and utility in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetylpiperidin-4-yl)-N’-(5-chloro-1,3-thiazol-2-yl)-N-cycloheptylurea typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Derivative: Starting with piperidine, acetylation can be performed using acetic anhydride to obtain 1-acetylpiperidine.
Thiazole Ring Introduction: The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Urea Formation: The final step involves the reaction of the piperidine and thiazole derivatives with cycloheptyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of such compounds typically
Propriétés
Numéro CAS |
920278-62-2 |
|---|---|
Formule moléculaire |
C18H27ClN4O2S |
Poids moléculaire |
399.0 g/mol |
Nom IUPAC |
1-(1-acetylpiperidin-4-yl)-3-(5-chloro-1,3-thiazol-2-yl)-1-cycloheptylurea |
InChI |
InChI=1S/C18H27ClN4O2S/c1-13(24)22-10-8-15(9-11-22)23(14-6-4-2-3-5-7-14)18(25)21-17-20-12-16(19)26-17/h12,14-15H,2-11H2,1H3,(H,20,21,25) |
Clé InChI |
WVQNNDFKIMMFLV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(CC1)N(C2CCCCCC2)C(=O)NC3=NC=C(S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B12629196.png)
![[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B12629203.png)
![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12629213.png)
![2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12629229.png)

![6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12629239.png)

![6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B12629246.png)

![N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide](/img/structure/B12629259.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B12629271.png)

![4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B12629275.png)
